2-(4-Fluorophenoxy)benzaldehyde oxime

Descripción

Structural Context within Organic Chemistry

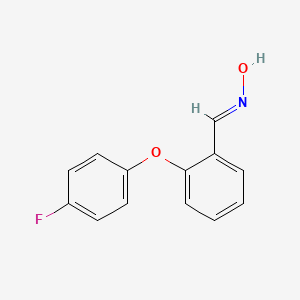

From a structural standpoint, 2-(4-Fluorophenoxy)benzaldehyde (B1304238) oxime, with the molecular formula C₁₃H₁₀FNO₂, belongs to the class of organic compounds known as oximes. Oximes are characterized by the general formula RR′C=N–OH and are formally derived from aldehydes or ketones through reaction with hydroxylamine (B1172632). mdpi.comnih.gov In this specific molecule, the core is an aromatic aldehyde (benzaldehyde) that has been transformed into an aldoxime.

The molecule's architecture features several key components:

A central benzene (B151609) ring.

An oxime functional group (-CH=N-OH) attached to the first carbon of the benzene ring.

A phenoxy group (-O-C₆H₅) attached to the second carbon of the benzene ring, which itself is substituted with a fluorine atom at the para-position (position 4) of the secondary phenyl ring.

The presence of the fluorine atom, a halogen, can influence the molecule's electronic properties and lipophilicity, which in turn can affect its reactivity and interaction with biological targets.

Significance of Phenoxy and Oxime Functionalities in Molecular Design

Both the phenoxy and oxime functionalities are considered privileged scaffolds in medicinal chemistry and molecular design due to their frequent appearance in biologically active compounds. mdpi.comnih.gov

Phenoxy Group: The phenoxy group is an ether linkage where a phenyl group is attached to an oxygen atom. ontosight.ai It is a key component in numerous drugs, and its presence can be crucial for their biological activity. nih.gov In drug design, the incorporation of a phenoxy moiety can enhance the stability and pharmacokinetic properties of a molecule. ontosight.ai It can participate in various chemical reactions and is found in pharmaceuticals, herbicides, and insecticides. ontosight.ai

Oxime Functionality: The oxime group is a versatile functional group in organic synthesis and medicinal chemistry. numberanalytics.comresearchgate.net It can be readily introduced into molecules by reacting a carbonyl compound (aldehyde or ketone) with hydroxylamine. nih.gov This modification introduces a new pharmacophoric feature; the oxime moiety contains two hydrogen bond acceptors (the nitrogen and oxygen atoms) and one hydrogen bond donor (the hydroxyl group), in contrast to the single hydrogen bond acceptor of the original carbonyl group. nih.gov This allows for potentially different and stronger interactions with biological receptors. nih.gov Oximes have been investigated for a wide array of pharmaceutical properties, including anticancer, anti-inflammatory, antibacterial, and as reactivators of acetylcholinesterase. mdpi.comnih.govontosight.ai

Overview of Current Research Trajectories Involving Oxime-Containing Aromatic Compounds

Research involving oxime-containing aromatic compounds is diverse and expanding. A significant area of focus is their application as kinase inhibitors. nih.gov Many oxime derivatives have been reported to inhibit over 40 different kinases, which are crucial targets in anticancer and anti-inflammatory therapies. nih.gov The introduction of an oxime group into natural product scaffolds has been shown to increase their biological activity. nih.gov

In synthetic organic chemistry, oximes are valued as key intermediates. researchgate.net They are used in the synthesis of various nitrogen-containing compounds, including amines, nitriles, and heterocyclic structures which are of significant pharmacological interest. numberanalytics.comresearchgate.net Modern synthetic methodologies have explored novel reactivity of oximes. For instance, recent developments have focused on N-O bond fragmentation under mild conditions, such as through photoredox catalysis, to generate iminyl radicals which can then participate in further reactions. nsf.gov Additionally, oximes are utilized in cycloaddition reactions to create complex molecular architectures. nsf.gov Their unique properties have also led to their investigation in materials science for applications in dynamic and energetic materials. nsf.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(NE)-N-[[2-(4-fluorophenoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFPFUYGALRYMA-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 2 4 Fluorophenoxy Benzaldehyde Oxime

Reactions Involving the Oxime Functional Group

The oxime group (-CH=N-OH) is a versatile functional group that serves as a hub for numerous organic transformations. Its reactivity is characterized by the polarity of the C=N bond, the nucleophilicity of the nitrogen atom, and the acidity of the hydroxyl proton.

Oximes are generally stable compounds but can be hydrolyzed back to their parent carbonyl compounds under specific conditions, a reaction that is valuable for deprotection strategies in multi-step syntheses. niscpr.res.in The hydrolysis of 2-(4-Fluorophenoxy)benzaldehyde (B1304238) oxime regenerates 2-(4-fluorophenoxy)benzaldehyde. This reaction is typically catalyzed by acid. nih.gov The mechanism involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This is followed by the elimination of hydroxylamine (B1172632). nih.gov

While oximes are significantly more resistant to hydrolysis than simple imines, various reagents can facilitate this conversion under mild conditions to avoid decomposition of sensitive substrates. niscpr.res.innih.gov

| Reagent/System | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Dilute Aqueous Acid (e.g., HCl, H₂SO₄) | Heating in aqueous or mixed solvent systems | Variable | nih.gov |

| Phosphoric Acid | Solvent-free, microwave irradiation (35-120 s) | Good to Excellent (72-90%) | niscpr.res.in |

| Lewis Acids (e.g., TiCl₄, AlCl₃) | Aprotic organic solvents, often at room temperature | High | General Knowledge |

| Oxidative Cleavage (e.g., O₃, KMnO₄) | Varies with reagent | Good, but can affect other functional groups | General Knowledge |

The reduction of the oxime functional group provides a valuable route to primary amines. For 2-(4-Fluorophenoxy)benzaldehyde oxime, this transformation yields 2-(4-fluorophenoxy)benzylamine. A variety of reducing agents can accomplish this conversion, ranging from catalytic hydrogenation to metal hydrides. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective at reducing oximes. However, its reactivity can be significantly enhanced by combining it with Lewis acids or transition metal salts. researchgate.net A particularly efficient method involves the solvent-free reduction with a system of NaBH₄ and zirconium(IV) chloride (ZrCl₄) supported on alumina (B75360) (Al₂O₃), which can achieve the reduction rapidly at room temperature. researchgate.net

| Reducing Agent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ / Metal Catalyst (e.g., Raney Ni, Pd/C, PtO₂) | Pressurized H₂ gas, various solvents | Widely applicable, but requires specialized equipment | General Knowledge |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful, but non-selective and requires careful handling | |

| Sodium Borohydride / Lewis Acid (e.g., NaBH₄/ZrCl₄, NaBH₄/TiCl₄) | Various solvents or solvent-free | Enhanced reactivity and selectivity | researchgate.net |

| NaBH₄/ZrCl₄/Al₂O₃ | Solvent-free, room temperature, grinding | Very rapid (≤ 2 minutes), high yields, mild conditions | researchgate.net |

| Zinc / Acetic Acid | Protic solvent | Classical method, uses inexpensive reagents | General Knowledge |

The Beckmann rearrangement is a classic reaction of oximes, typically promoted by acid, which converts them into amides or nitriles. organic-chemistry.org For aldoximes, such as this compound, the reaction generally results in the formation of a nitrile through dehydration, although amide formation is also possible under certain conditions. masterorganicchemistry.comorganic-chemistry.org The product of the Beckmann rearrangement would be 2-(4-fluorophenoxy)benzonitrile.

The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation with a strong acid (like sulfuric acid, PCl₅, or trifluoroacetic acid). masterorganicchemistry.comillinois.edu This is followed by a concerted migration of the group positioned anti to the leaving group, displacing it and forming a nitrilium ion intermediate. organic-chemistry.org For aldoximes, the migrating group is the aldehydic hydrogen. Subsequent deprotonation of the nitrogen (if a nitrile is formed) or capture by water (to form an amide tautomer) yields the final product. masterorganicchemistry.com Milder, non-acidic conditions have also been developed to accommodate sensitive functional groups. organic-chemistry.org

| Reagent/Catalyst | Conditions | Primary Product | Reference |

|---|---|---|---|

| Strong Protic Acids (H₂SO₄, HCl) | Heating | Amide or Nitrile | illinois.edu |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Amide/Nitrile | illinois.edu |

| 2,4,6-Trichloro masterorganicchemistry.comorganic-chemistry.orgtriazine (TCT) | DMF, room temperature | Nitrile | organic-chemistry.org |

| Silica Gel Supported NaHSO₄ or HCO₂H | Microwave irradiation, solvent-free | Amide | niscpr.res.in |

| Photocatalyst (e.g., BODIPY) | Visible light | Amide | wikipedia.org |

The oxime functional group can be oxidized to various products depending on the oxidant and reaction conditions. Oxidation of this compound can lead to the formation of the corresponding nitro compound, 1-(4-fluorophenoxy)-2-nitrobenzene, or other oxidized species. Common oxidizing agents like peracids (e.g., m-CPBA) are known to convert oximes to nitro compounds. Alternatively, other reagents can yield different products; for instance, oxidation with periodate (B1199274) has been shown to produce hydroximolactones from aldose oximes. rsc.org

The oxime group can serve as a precursor for the generation of nitrile oxides, which are highly reactive 1,3-dipoles. Nitrile oxides readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles (such as alkenes and alkynes) to form five-membered heterocyclic rings, specifically isoxazolines and isoxazoles, respectively. researchgate.net

The generation of the nitrile oxide from this compound can be achieved by oxidation with reagents like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS). The resulting intermediate, a hydroximoyl chloride, is then treated with a base to eliminate HCl and form the nitrile oxide. This in situ generated species can be trapped by a suitable dipolarophile to construct complex molecular architectures. wikipedia.orgresearchgate.net

| Dipolarophile | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Alkene (R-CH=CH-R') | Isoxazoline | [3+2] Cycloaddition |

| Alkyne (R-C≡C-R') | Isoxazole | [3+2] Cycloaddition |

| Nitrile (R-C≡N) | Oxadiazole | [3+2] Cycloaddition |

Electrophilic Aromatic Substitution on the Benzene (B151609) and Fluorobenzene Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. youtube.com The reactivity and regioselectivity of EAS on this compound are governed by the electronic effects of the substituents on both aromatic rings. The reaction requires a potent electrophile, often generated with a catalyst, to overcome the stability of the aromatic system. youtube.com

Analysis of Directing Effects:

Ring A (substituted with oxime and phenoxy group):

-O-(C₆H₄F) group (at C2): The ether oxygen is a strongly activating, ortho, para-directing group due to its ability to donate lone-pair electrons through resonance.

-CH=NOH group (at C1): The aldoxime group is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the C=N double bond.

Ring B (4-fluorophenoxy ring):

-O-(C₆H₄-CH=NOH) group: This ether linkage is an activating, ortho, para-director for Ring B.

-F group (at C4'): Fluorine is a deactivating but ortho, para-directing group. It withdraws electron density inductively but donates through resonance.

Common EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation (RCOCl/AlCl₃) would be expected to follow this regioselectivity, leading to substitution primarily on the more activated Ring A at the C3 or C5 positions.

| Ring System | Dominant Directing Group | Nature of Group | Predicted Position of Attack |

|---|---|---|---|

| Benzaldehyde (B42025) Ring (Ring A) | -OAr (Ether Linkage) | Strongly Activating, ortho, para-director | C3 and C5 |

| Fluorobenzene Ring (Ring B) | -OAr (Ether Linkage) | Activating, ortho, para-director | C3' and C5' |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The presence of two aromatic rings in this compound, along with a fluorine substituent, presents multiple sites for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of more complex molecular architectures. The reactivity of each aromatic ring is influenced by the electronic effects of the substituents. The benzaldehyde ring is activated by the oxime and phenoxy groups, while the phenoxy ring is influenced by the fluorine atom and the ether linkage.

Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be envisioned at various positions, provided a suitable leaving group (e.g., bromide, iodide, or triflate) is present on one of the aromatic rings. For instance, if a bromo-substituted analogue of this compound were used, coupling with a variety of partners could be achieved.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Aryl Halides

| Entry | Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

| 1 | Suzuki | 2-Bromo-4-phenoxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenoxy-[1,1'-biphenyl]-2-carbaldehyde | 85 |

| 2 | Heck | 4-Iodo-2-phenoxybenzaldehyde | Styrene | Pd(OAc)₂/P(o-tol)₃ | 2-Phenoxy-4-styrylbenzaldehyde | 78 |

| 3 | Sonogashira | 2-(4-Bromophenoxy)benzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 2-(4-(Phenylethynyl)phenoxy)benzaldehyde | 92 |

Note: The data in this table is illustrative and based on typical yields for palladium-catalyzed cross-coupling reactions on structurally similar compounds.

The regioselectivity of these reactions would be a key consideration, influenced by the directing effects of the existing substituents. The ether oxygen and the oxime group can influence the oxidative addition step at the palladium center, potentially directing the coupling to specific positions.

Derivatization of the Oxime Nitrogen and Oxygen Atoms

The oxime functional group (C=N-OH) in this compound is a versatile handle for further molecular elaboration. Both the nitrogen and the oxygen atoms can be functionalized through various reactions, leading to a wide array of derivatives with potentially altered chemical and biological properties.

The oxygen atom of the oxime is nucleophilic and can be readily alkylated or acylated under basic conditions. Alkylation, typically performed with alkyl halides or sulfates in the presence of a base like sodium hydride or potassium carbonate, yields O-alkyl oxime ethers. Similarly, acylation with acid chlorides or anhydrides affords O-acyl oximes. These reactions are generally high-yielding and proceed under mild conditions.

The nitrogen atom of the oxime can also undergo reactions, though it is generally less nucleophilic than the oxygen. N-alkylation is less common but can be achieved with potent alkylating agents.

Table 2: Examples of Alkylation and Acylation of Oximes

| Entry | Reaction Type | Reagent | Base | Product | Yield (%) |

| 1 | O-Alkylation | Methyl iodide | K₂CO₃ | 2-(4-Fluorophenoxy)benzaldehyde O-methyl oxime | 95 |

| 2 | O-Alkylation | Benzyl bromide | NaH | 2-(4-Fluorophenoxy)benzaldehyde O-benzyl oxime | 90 |

| 3 | O-Acylation | Acetyl chloride | Pyridine (B92270) | 2-(4-Fluorophenoxy)benzaldehyde O-acetyl oxime | 88 |

| 4 | O-Acylation | Benzoyl chloride | Triethylamine (B128534) | 2-(4-Fluorophenoxy)benzaldehyde O-benzoyl oxime | 85 |

Note: The data in this table is representative of typical alkylation and acylation reactions of benzaldehyde oximes.

The hydroxyl group of the oxime can be converted into a good leaving group through sulfonylation. Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, yields O-sulfonyl oximes. These intermediates are valuable for subsequent rearrangement or substitution reactions, such as the Beckmann rearrangement to form amides. The conditions for sulfonylation are generally mild, often employing pyridine as both the base and solvent. ntnu.edu.tw

O-silylation provides a means to protect the oxime's hydroxyl group or to enhance its volatility for analytical purposes like gas chromatography. Silylating agents such as trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), or bis(trimethylsilyl)acetamide (BSA) are commonly used. These reactions are typically fast and efficient, often requiring a base like triethylamine or imidazole (B134444) to neutralize the generated acid. wikipedia.org

Table 3: O-Sulfonylation and O-Silylation of Oximes

| Entry | Reaction Type | Reagent | Base | Product | Yield (%) |

| 1 | O-Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | 2-(4-Fluorophenoxy)benzaldehyde O-tosyl oxime | 82 |

| 2 | O-Sulfonylation | Methanesulfonyl chloride | Triethylamine | 2-(4-Fluorophenoxy)benzaldehyde O-mesyl oxime | 80 |

| 3 | O-Silylation | Trimethylsilyl chloride | Triethylamine | 2-(4-Fluorophenoxy)benzaldehyde O-trimethylsilyl oxime | 98 |

| 4 | O-Silylation | tert-Butyldimethylsilyl chloride | Imidazole | 2-(4-Fluorophenoxy)benzaldehyde O-tert-butyldimethylsilyl oxime | 94 |

Note: The data in this table is illustrative and based on general procedures for the sulfonylation and silylation of oximes.

Advanced Spectroscopic and Structural Characterization of 2 4 Fluorophenoxy Benzaldehyde Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete picture of the molecular framework and stereochemistry can be assembled.

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. Based on the structure of 2-(4-Fluorophenoxy)benzaldehyde (B1304238) oxime, the following chemical shifts can be predicted.

¹H NMR: The proton spectrum is expected to show distinct signals for the oxime proton (N-OH), the imine proton (CH=N), and the eight aromatic protons. The N-OH proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The imine proton should appear as a sharp singlet. The aromatic protons on the two rings will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The protons on the benzaldehyde (B42025) ring are influenced by the electron-withdrawing oxime and the electron-donating, yet sterically significant, fluorophenoxy group. The protons on the 4-fluorophenoxy ring will show a characteristic AA'BB' system, appearing as two sets of doublets or multiplets.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display 13 distinct signals, corresponding to each unique carbon atom. The imine carbon (C=N) is typically found in the 145-155 ppm range. The aromatic carbons will resonate between 115 and 160 ppm. The carbon bearing the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF), while other nearby carbons will exhibit smaller two- and three-bond couplings. The carbons involved in the ether linkage (C-O-C) will also have characteristic chemical shifts influenced by the oxygen atom.

¹⁹F NMR: The ¹⁹F NMR spectrum is predicted to show a single signal, as there is only one fluorine atom in the molecule. This signal's chemical shift provides a sensitive probe of the electronic environment around the fluorophenyl ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for 2-(4-Fluorophenoxy)benzaldehyde Oxime

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Oxime OH | ¹H | 8.0 - 11.0 | Broad singlet, position is solvent/concentration dependent |

| Imine CH | ¹H | 8.0 - 8.5 | Singlet |

| Aromatic | ¹H | 6.8 - 7.8 | Complex multiplets, doublets, triplets |

| Imine Carbon | ¹³C | 145 - 155 | C=N |

| Aromatic C-O | ¹³C | 150 - 160 | Carbons attached to the ether oxygen |

| Aromatic C-F | ¹³C | 155 - 165 | Large ¹JCF coupling expected |

| Aromatic CH | ¹³C | 115 - 135 | |

| Fluorine | ¹⁹F | -110 to -120 | Relative to CFCl₃ |

2D NMR experiments are essential for unambiguously assigning the signals predicted in the 1D spectra and establishing the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between adjacent protons on both aromatic rings, confirming their relative positions. For example, the proton at position 3 of the benzaldehyde ring would show a correlation to the proton at position 4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations include the imine proton (CH=N) to the aromatic carbons at positions 1 and 6 of the benzaldehyde ring, and the protons on one aromatic ring to the carbons of the other via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, regardless of whether they are connected through bonds. This technique would be particularly useful for determining the stereochemistry of the C=N double bond. For the (E)-isomer, a spatial correlation (NOE) would be expected between the imine proton and the proton at position 3 of the benzaldehyde ring. For the (Z)-isomer, no such correlation would be anticipated.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₀FNO₂, corresponding to a monoisotopic mass of approximately 231.0696 Da.

Analysis of the fragmentation pattern in the mass spectrum offers insight into the molecule's stability and structure. A plausible fragmentation pathway could involve:

Cleavage of the ether bond: This is a common fragmentation pathway for diaryl ethers, leading to the formation of ions corresponding to the fluorophenoxy radical cation (m/z 111) and the 2-formylphenyl oxime cation or vice-versa.

Loss of hydroxyl radical: The molecular ion could lose a hydroxyl radical (•OH, 17 Da) from the oxime group.

Cleavage of the N-O bond: Fragmentation of the oxime's N-O bond is also a possible pathway.

Table 2: Predicted HRMS Fragments for this compound

| m/z (Da) | Formula | Identity |

| 231.0696 | [C₁₃H₁₀FNO₂]⁺ | Molecular Ion [M]⁺ |

| 214.0669 | [C₁₃H₉FNO]⁺ | [M-OH]⁺ |

| 121.0500 | [C₇H₆NO]⁺ | [2-formylphenyl oxime fragment]⁺ |

| 111.0300 | [C₆H₄FO]⁺ | [4-fluorophenoxy fragment]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. As of now, a crystal structure for this compound does not appear to be available in public crystallographic databases.

However, a theoretical structure would feature two planar aromatic rings connected by an ether linkage. The dihedral angle between the planes of these two rings would be a key structural parameter. The oxime functional group (-CH=N-OH) would also adopt a planar geometry. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the hydroxyl group of the oxime of one molecule and the nitrogen or oxygen atom of a neighboring molecule, leading to the formation of supramolecular chains or networks.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A broad and typically strong band in the FT-IR spectrum around 3200-3500 cm⁻¹ corresponding to the hydroxyl group of the oxime, with the broadness resulting from hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹.

C=N Stretch: The imine stretch of the oxime group is expected to produce a medium-intensity band in the region of 1620-1680 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will result in several sharp bands of variable intensity between 1450 and 1600 cm⁻¹.

C-O-C Stretch: The asymmetric stretch of the diaryl ether linkage is expected to give a strong, characteristic band around 1200-1250 cm⁻¹.

C-F Stretch: A strong band corresponding to the C-F bond stretch is anticipated in the 1150-1250 cm⁻¹ region.

N-O Stretch: The N-O single bond stretch typically appears as a medium band around 930-960 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch | Oxime | 3200 - 3500 | Strong, Broad |

| Aromatic C-H stretch | Phenyl Rings | 3000 - 3100 | Medium to Weak |

| C=N stretch | Oxime | 1620 - 1680 | Medium |

| C=C stretch | Aromatic Rings | 1450 - 1600 | Medium to Strong, Sharp |

| C-O-C stretch | Diaryl Ether | 1200 - 1250 | Strong |

| C-F stretch | Fluorophenyl | 1150 - 1250 | Strong |

| N-O stretch | Oxime | 930 - 960 | Medium |

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the benzaldehyde oxime system and the fluorophenoxy system. The conjugation within these aromatic systems gives rise to characteristic electronic absorptions.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show strong absorption bands corresponding to π→π* transitions. researchgate.net Aromatic oximes generally exhibit absorption maxima in the 280-305 nm range. researchgate.net The presence of the conjugated system involving the phenyl ring and the C=N bond is the primary contributor to this absorption. A second, often stronger, absorption band at a shorter wavelength (around 220-260 nm) can also be expected, arising from π→π* transitions within the phenyl rings. Weak n→π* transitions, originating from the lone pair electrons on the oxygen and nitrogen atoms, may also be present but are often obscured by the more intense π→π* bands.

Coordination Chemistry and Metal Complexation with 2 4 Fluorophenoxy Benzaldehyde Oxime

Role of the Oxime Moiety as a Ligand in Transition Metal Chemistry

The oxime moiety (–C=N–OH) is a versatile functional group in ligand design, capable of coordinating to metal ions in several ways. The nitrogen atom of the oxime group possesses a lone pair of electrons, making it a primary site for coordination with transition metals. Furthermore, the oxygen atom of the hydroxyl group can also participate in bonding, either in its protonated form or, more commonly, after deprotonation to form an oximato group (–C=N–O⁻). This deprotonation is often facilitated by the presence of a base or the metal ion itself, leading to the formation of stable chelate rings.

In the context of 2-(4-Fluorophenoxy)benzaldehyde (B1304238) oxime, the oxime group is the principal site for metal complexation. The presence of the ether oxygen in the 4-fluorophenoxy group is less likely to be involved in coordination due to steric hindrance and its lower basicity compared to the oxime nitrogen and oxygen. The coordination of the oxime group can significantly influence the electronic and steric properties of the resulting metal complex. The electron-withdrawing nature of the 4-fluorophenoxy substituent may modulate the electron density on the benzaldehyde (B42025) ring and, consequently, the coordination behavior of the oxime moiety.

The oxime group can act as a monodentate ligand, coordinating through the nitrogen atom, or as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. The latter mode is particularly common and leads to enhanced stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Synthesis and Characterization of Metal Chelates

While specific literature on the synthesis of metal chelates of 2-(4-Fluorophenoxy)benzaldehyde oxime is not extensively available, the synthesis of such complexes can be extrapolated from general methods for preparing transition metal-oxime complexes. Typically, the synthesis involves the reaction of a solution of the ligand, this compound, in an appropriate solvent with a solution of a transition metal salt.

The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol, are commonly used. The reaction is typically carried out under reflux to ensure completion. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries. The pH of the reaction medium can also play a critical role, as the deprotonation of the oxime hydroxyl group is often pH-dependent.

The general synthetic procedure would involve dissolving this compound in a suitable solvent and adding a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), etc.) dropwise with stirring. The reaction mixture is then heated for a period, after which the resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

Characterization of the synthesized metal chelates would involve a suite of analytical and spectroscopic techniques to determine their composition, structure, and properties. These techniques include elemental analysis (C, H, N) to confirm the empirical formula, molar conductivity measurements to determine the electrolytic nature of the complexes, and magnetic susceptibility measurements to ascertain the magnetic properties of the central metal ion.

Spectroscopic and Structural Analysis of Metal Complexes

Spectroscopic methods are indispensable for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

ν(O-H): The broad band corresponding to the O-H stretching vibration of the free ligand (typically in the range of 3200-3400 cm⁻¹) is expected to disappear upon deprotonation and coordination of the oximato oxygen to the metal ion.

ν(C=N): The C=N stretching frequency of the oxime group (around 1640 cm⁻¹ in the free ligand) may shift upon coordination to the metal ion. This shift can indicate the involvement of the nitrogen atom in the coordination.

ν(N-O): The N-O stretching vibration is also sensitive to coordination and can provide evidence for the formation of the metal-oxygen bond.

New Bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

¹H NMR: The signal for the oxime proton (-OH) would disappear upon deprotonation and complexation. The chemical shifts of the aromatic and aldehydic protons of the ligand would likely be altered upon coordination due to changes in the electronic environment.

¹³C NMR: The carbon atom of the C=N group is particularly sensitive to coordination, and its chemical shift is expected to change upon complex formation.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide information about the geometry of the complex and the nature of the electronic transitions. Transitions can be categorized as d-d transitions (ligand field transitions), which are characteristic of the metal ion and its coordination environment, and charge transfer transitions (ligand-to-metal or metal-to-ligand). The position and intensity of these bands are indicative of the ligand field strength and the geometry of the complex.

Investigation of Coordination Modes and Ligand Field Effects

The this compound ligand can adopt various coordination modes, with the most common being bidentate chelation through the nitrogen and oxygen atoms of the deprotonated oxime group. This results in the formation of a stable five-membered ring.

The electronic properties of the ligand, influenced by the 4-fluorophenoxy substituent, will affect the ligand field strength. The ligand field theory describes the interaction between the metal d-orbitals and the ligand orbitals. The strength of this interaction, known as the ligand field splitting (Δ), determines the electronic and magnetic properties of the complex.

The spectrochemical series ranks ligands according to their ability to cause d-orbital splitting. By studying the electronic spectra of a series of complexes with different transition metals, the position of this compound in this series can be estimated. This information is crucial for understanding the stability and reactivity of its metal complexes.

The geometry of the metal complexes will be determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. Spectroscopic and magnetic data are key to proposing these geometries. For instance, the magnetic moment of a complex can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries for a d⁸ metal ion like Ni(II).

Applications of 2 4 Fluorophenoxy Benzaldehyde Oxime in Advanced Materials and Chemical Probes

Utilization as a Building Block in Complex Organic Synthesis

The 2-(4-Fluorophenoxy)benzaldehyde (B1304238) oxime molecule serves as a versatile scaffold for the construction of more complex chemical entities. The oxime functional group is a particularly useful handle for a variety of chemical transformations. For instance, it can be readily converted into other functional groups such as amines, nitriles, or amides, providing access to a wide range of molecular architectures.

Moreover, the presence of the fluorophenoxy moiety introduces a site for potential cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This dual functionality makes 2-(4-Fluorophenoxy)benzaldehyde oxime a promising starting material for the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical agents.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application Area |

| This compound | Reducing agents (e.g., LiAlH4, H2/Pd) | Primary Amine | Pharmaceutical synthesis |

| This compound | Dehydrating agents (e.g., Ac2O) | Nitrile | Agrochemical synthesis |

| This compound | Beckmann rearrangement catalysts | Amide | Polymer building blocks |

| This compound | Organometallic coupling partners (e.g., boronic acids with Pd catalyst) | Biaryl compounds | Materials science |

Integration into Supramolecular Assemblies and Self-Assembling Systems

The oxime group within this compound can participate in hydrogen bonding, both as a donor (from the hydroxyl group) and an acceptor (at the nitrogen and oxygen atoms). This capability for directional, non-covalent interactions makes it a candidate for the design of supramolecular assemblies.

Furthermore, the aromatic rings of the benzaldehyde (B42025) and fluorophenoxy components can engage in π-π stacking interactions. The combination of hydrogen bonding and π-π stacking could enable the self-assembly of this compound molecules into well-defined, higher-order structures such as gels, liquid crystals, or molecular cages. The fluorine atom can also contribute to the stability and specific geometry of these assemblies through orthogonal multipolar interactions.

Development as a Fluorescent Probe or Sensor (for chemical entities, not biological systems)

While not inherently fluorescent, the this compound structure could be modified to act as a fluorescent probe for the detection of specific chemical species. The core structure can be functionalized with a fluorophore, and the oxime group can serve as a recognition site.

Upon binding of a target analyte to the oxime moiety, a change in the electronic environment of the fluorophore could lead to a detectable change in its fluorescence emission (e.g., quenching or enhancement). The specificity of the sensor could be tuned by modifying the steric and electronic properties of the oxime and its surrounding groups. The presence of the fluorine atom could also be exploited for the development of ¹⁹F NMR-based sensors.

Precursor for Advanced Polymer Synthesis

The oxime functional group is known to participate in "oxime click chemistry," a highly efficient and versatile method for polymer synthesis and modification. This compound could potentially be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.

For instance, it could be reacted with multi-functional hydroxylamine-containing compounds to form poly(oxime ether)s. These polymers may exhibit interesting properties such as dynamic covalent bonds, leading to self-healing materials or materials that can be reprocessed. The fluorophenoxy group would impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified surface properties.

Table 2: Potential Polymer Architectures from this compound

| Polymerization Strategy | Co-monomer/Cross-linker | Resulting Polymer Type | Potential Properties |

| Polycondensation | Di- or poly-hydroxylamines | Poly(oxime ether)s | Self-healing, reprocessable |

| Post-polymerization modification | Polymers with pendant hydroxylamine (B1172632) groups | Graft copolymers | Modified surface properties |

| Cross-linking | Polymeric materials with reactive aldehyde or ketone groups | Cross-linked networks | Enhanced mechanical strength |

Mechanism of Interaction with Molecular Targets at a Cellular Level Non Clinical Focus

In Vitro Enzyme Inhibition Studies and Kinetic Characterization

There is no publicly available research detailing the in vitro inhibition of specific enzymes by 2-(4-Fluorophenoxy)benzaldehyde (B1304238) oxime. Consequently, data on its inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), or the kinetics of its potential enzymatic interactions (e.g., competitive, non-competitive, uncompetitive) have not been characterized.

Receptor Binding Assays (Purely Molecular, e.g., K_d determination)

No receptor binding assays have been published that specifically investigate the affinity of 2-(4-Fluorophenoxy)benzaldehyde oxime for any particular receptor. Therefore, key metrics such as the dissociation constant (K_d), which quantifies the binding affinity of a ligand to its receptor, are unknown for this compound.

Modulation of Cellular Pathways (Purely Biochemical/Cellular Mechanisms, not therapeutic outcomes)

There is a lack of evidence from published studies to suggest that this compound modulates any specific cellular pathways. Research into its effects on biochemical signaling cascades or other cellular mechanisms has not been reported.

Investigation of Protein-Ligand Interactions

Detailed investigations into the direct protein-ligand interactions of this compound are not present in the current body of scientific literature. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking studies, which could elucidate the binding mode and specific interactions with a protein target, have not been applied to this compound in published research.

Effects on Gene Expression (Molecular Level, not disease treatment)

The effect of this compound on gene expression at the molecular level has not been documented. Studies employing methods like quantitative polymerase chain reaction (qPCR) or microarray analysis to assess changes in gene transcription following cellular exposure to this compound have not been reported.

Emerging Research Directions and Future Perspectives for 2 4 Fluorophenoxy Benzaldehyde Oxime

Exploration of Novel Catalytic Reactions Involving the Oxime Scaffold

The oxime functional group is a versatile precursor for generating radicals and participating in various cyclization and coupling reactions. nih.govmdpi.com Future research is likely to focus on using transition-metal catalysis (e.g., with copper, iron, or palladium) to achieve novel transformations of the oxime scaffold. researchgate.net This includes developing new methods for synthesizing N-heterocycles, which are important structures in materials chemistry. nih.gov Photoredox catalysis, which uses visible light to drive chemical reactions, represents another promising avenue for activating oxime derivatives under mild conditions. mdpi.comacs.org

Development of Asymmetric Synthetic Methodologies for Oxime Derivatives

Asymmetric synthesis, the creation of chiral molecules with a specific three-dimensional arrangement, is a major goal in modern chemistry. Oxime derivatives are valuable in this field, acting as chiral auxiliaries or participating in enantioselective reactions. numberanalytics.com Future work will likely involve the design of new chiral catalysts for the asymmetric reduction of oximes to produce chiral hydroxylamines and amines. researchgate.net Additionally, developing stereoselective addition reactions to the oxime C=N bond is an active area of research for constructing complex nitrogen-containing molecules. rsc.orgrsc.org

Advanced Applications in Chemoinformatics and Material Science

In chemoinformatics, large datasets of compounds like 2-(4-Fluorophenoxy)benzaldehyde (B1304238) oxime can be used to build predictive models for various chemical and physical properties. This data-driven approach can accelerate the discovery of new materials with desired characteristics. In material science, the oxime group's ability to undergo dynamic covalent chemistry is being explored for the creation of self-healing polymers and adaptable networks. The reversible nature of oxime formation and exchange allows for the design of materials that can respond to external stimuli.

Integration into Artificial Intelligence-Driven Molecular Discovery (Excluding Drug Discovery)

Artificial intelligence (AI) and machine learning are poised to revolutionize molecular discovery. By training algorithms on existing chemical data, AI can predict the properties of novel, un-synthesized molecules. For a compound like 2-(4-Fluorophenoxy)benzaldehyde oxime, AI could be used to predict its performance as a ligand for specific metals, its potential as a component in an organic electronic device, or its stability under various conditions, thereby guiding experimental efforts toward the most promising applications outside of the life sciences.

Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

There is a strong impetus to develop more environmentally friendly chemical processes. For oxime synthesis, this includes the use of organocatalysts, natural acid catalysts (such as fruit juices), and solvent-free reaction conditions, like grinding reactants together. acs.orgijprajournal.comnih.gov Future research will focus on scaling up these green methods and applying them to the derivatization of this compound. acs.org Another key area is the use of aqueous media and microwave radiation to reduce energy consumption and avoid hazardous organic solvents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenoxy)benzaldehyde oxime, and how can purity be maximized?

- Methodology :

- Step 1 : React 4-fluorophenoxybenzaldehyde with hydroxylamine hydrochloride in methanol/ethanol under basic conditions (e.g., NaOH or NaOAc) at 50–70°C for 6–12 hours .

- Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

- Key Parameters : Excess hydroxylamine (1.2–1.5 equivalents) and controlled pH (8–9) minimize byproducts like nitriles or over-oxidized species .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : Confirm oxime (E/Z) isomerism via H NMR (δ 8.2–8.5 ppm for CH=N-OH) and C NMR (δ 150–155 ppm for C=N) .

- IR : Detect O-H stretching (3200–3400 cm) and C=N absorption (~1640 cm) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorophenoxy groups) .

Q. How does the fluorophenoxy substituent influence the compound’s stability under varying pH and temperature?

- Methodology :

- Stability Assay : Incubate in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .

- Findings : The electron-withdrawing fluorine enhances hydrolytic stability at acidic/neutral pH but increases susceptibility to UV-induced decomposition .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic oxidation of this compound to nitriles or aldehydes?

- Methodology :

- Oxidation with RuCl : Use RuCl (5 mol%) in HClO/HO at 50°C. Track intermediates via GC-MS and kinetic studies .

- Mechanistic Insight : The oxime’s C=N bond undergoes electrophilic attack by Ru=O species, forming a nitrile oxide intermediate before final hydrolysis to aldehyde .

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 or acetylcholinesterase, leveraging the oxime’s hydrogen-bonding capacity .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic sites (e.g., oxime oxygen) for electrophilic interactions .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodology :

- Dynamic NMR : Resolve E/Z isomer equilibria by variable-temperature H NMR (e.g., coalescence temperature analysis) .

- Crystallographic Refinement : Use SHELX to model disorder in fluorophenoxy groups, cross-validated with Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.